2,2-Dimethylheptanedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylheptanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,8-11)6-4-3-5-7-10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKLUZXRGCJAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Dimethylheptanedinitrile
Established Synthetic Routes to 2,2-Dimethylheptanedinitrile
The primary established method for the synthesis of this compound involves the construction of the carbon skeleton through alkylation followed by the introduction of the nitrile functionalities via cyanation.
A key strategy for the synthesis of this compound involves the use of halogenated precursors. A documented approach utilizes a dihaloalkane to alkylate a suitable nucleophile. For instance, the synthesis can be conceptualized to start from a precursor like isobutyronitrile, which possesses the requisite gem-dimethyl group. The anion of isobutyronitrile can be generated using a strong base, such as lithium diisopropylamide (LDA), and subsequently reacted with a 1,4-dihalobutane. However, a more direct route has been described starting from 1-bromo-4-chlorobutane. This would first involve a reaction to form a 2,2-dimethyl-5-halopentane intermediate, which is then converted to the dinitrile. google.comgoogleapis.com
The general principle of alkylating nitriles is a well-established method in organic synthesis. The acidity of the α-proton to the nitrile group allows for deprotonation with a suitable base to form a carbanion, which can then act as a nucleophile in a substitution reaction with an alkyl halide. chemistrysteps.com
A plausible synthetic sequence is outlined in the table below:
| Step | Reactants | Reagents | Product | Description |
| 1 | Isobutyronitrile, 1,4-Dihalobutane | Strong Base (e.g., LDA) | 2,2-Dimethyl-6-halohexanenitrile | Alkylation of the isobutyronitrile carbanion. |
| 2 | 2,2-Dimethyl-6-halohexanenitrile | Cyanide Source (e.g., NaCN, KCN) | This compound | Nucleophilic substitution of the halide with cyanide. |
Alternatively, a method has been reported that prepares this compound by utilizing 1-bromo-4-chlorobutane as a starting material, presumably to first generate a suitable dihalogenated intermediate which is subsequently cyanated. google.comgoogleapis.com
The introduction of the nitrile groups is typically achieved through a nucleophilic substitution reaction using a cyanide salt. Alkali metal cyanides, such as sodium cyanide or potassium cyanide, are common reagents for this transformation, reacting with alkyl halides in what is known as the Kolbe nitrile synthesis. chemistrysteps.com For the synthesis of this compound from a dihalogenated precursor, two successive cyanation reactions would be required.
The reaction conditions for cyanation can be critical, especially for sterically hindered substrates, to avoid competing elimination reactions. The choice of solvent and temperature can significantly influence the outcome of the reaction. chemistrysteps.com
| Parameter | Condition | Rationale |
| Cyanide Source | NaCN, KCN | Readily available and effective nucleophiles. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Solubilizes the cyanide salt and promotes SN2 reaction. |
| Temperature | Elevated | Often required to drive the reaction to completion, but must be controlled to minimize side reactions. |
Characterization of the final product, this compound, has been reported with the following 1H NMR data: δ 2.37-2.42 (m, 2H), 1.53-1.77 (m, 6H), 1.36 (s, 6H). google.com
General Approaches for Dinitrile Synthesis Applicable to Hindered Systems
Beyond the specific routes to this compound, several general methodologies for the synthesis of dinitriles can be adapted for sterically hindered systems.
The dehydration of primary amides is a classic and versatile method for the synthesis of nitriles. chemistrysteps.comorganic-chemistry.org This approach can be extended to the synthesis of dinitriles from the corresponding diamides. A variety of dehydrating agents can be employed for this transformation.
For a hindered substrate like the precursor to this compound, the corresponding diamide (B1670390) (2,2-dimethylheptanediamide) would be required. The synthesis of this diamide could potentially be achieved through the hydrolysis of the dinitrile or from the corresponding diacid. The subsequent dehydration would then yield the target dinitrile.
Common Dehydrating Agents for Amide to Nitrile Conversion:
| Dehydrating Agent | Typical Conditions |
| Phosphorus pentoxide (P2O5) | Heating |
| Thionyl chloride (SOCl2) | Often with a base |
| Trifluoroacetic anhydride (TFAA) | With a base like triethylamine |
| Burgess reagent | Mild conditions |
Hydrocyanation, the addition of hydrogen cyanide across a double or triple bond, is another powerful method for nitrile synthesis. google.com While often used for the synthesis of mononitriles, it can be conceptually applied to precursors that could lead to dinitriles. For instance, a substrate containing two appropriately positioned sites of unsaturation could potentially undergo a double hydrocyanation.
However, the direct application to form a gem-dinitrile in a single step is not a common strategy. A more plausible approach would involve the hydrocyanation of an unsaturated nitrile. For a hindered system, the regioselectivity of the hydrocyanation would be a critical factor.
The conversion of aldehydes to nitriles is a well-established transformation that typically proceeds through an oxime intermediate. organic-chemistry.orgnih.govviirj.orgbeilstein-journals.org The aldehyde is first reacted with hydroxylamine to form an aldoxime, which is then dehydrated to the nitrile. nih.govviirj.org
This two-step, one-pot procedure can be applied to the synthesis of dinitriles if a suitable dialdehyde precursor is available. For a sterically hindered compound like this compound, the precursor would be 2,2-dimethylheptanedial.
Reaction Sequence for Aldehyde to Nitrile Conversion:
| Step | Reaction | Reagents |
| 1 | Oxime Formation | Aldehyde, Hydroxylamine (NH2OH) |
| 2 | Dehydration | Various dehydrating agents (e.g., SOCl2, P2O5, Acetic Anhydride) |
The dehydration of the oxime is the critical step, and a range of reagents can be employed. The choice of reagent can be important for hindered systems to ensure efficient conversion. nih.govviirj.org
Oxidative Syntheses of Dinitriles
The direct oxidative conversion of functional groups is a powerful strategy for nitrile synthesis. One prominent method is the ammoxidation of hydrocarbons, though this typically requires high temperatures and specific catalysts. A more common laboratory-scale approach involves the oxidation of primary amines or alcohols. For a target like this compound, a plausible precursor would be 2,2-dimethylheptane-1,7-diamine or 2,2-dimethylheptane-1,7-diol.
Recent advancements have focused on using metal catalysts with green oxidants like molecular oxygen or air. For instance, copper-catalyzed systems, often in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can efficiently convert primary alcohols to nitriles using aqueous ammonia (B1221849) as the nitrogen source and air as the terminal oxidant. google.comacs.org Similarly, the oxidative dehydrogenation of primary amines to nitriles can be achieved using various transition-metal catalysts, including copper and ruthenium. tandfonline.com Another approach involves the oxidative cleavage of C–C bonds in cyclic ketones followed by ammoxidation, which has been shown to produce dinitriles with high efficiency using copper-based catalysts. mdpi.com
The synthesis of nitriles from aldehydes is also a well-established one-pot process, which can be achieved by heating an aldehyde with hydroxylamine hydrochloride. nih.gov Furthermore, single-atom catalysts, such as iron-nitrogen sites on a carbon support (Fe-N-C), have demonstrated high efficiency in the oxidative transformation of various aldehydes, including aliphatic ones, into the corresponding nitriles at mild temperatures. wikipedia.org
| Precursor Type | Catalyst/Reagent | Nitrogen Source | Oxidant | Product Type |
|---|---|---|---|---|
| Primary Alcohols | CuCl/DABCO/4-HO-TEMPO | Aqueous Ammonia | Air | Aryl, Allylic Nitriles |
| Primary Amines | Ruthenium Complexes | - | - (Acceptorless Dehydrogenation) | Aliphatic, Benzylic Nitriles |
| Aldehydes | Fe-N-C Single-Atom Catalyst | Aqueous Ammonia | O₂ | Aromatic, Aliphatic Nitriles |
| Cyclic Ketones | CuBr/1,10-phenanthroline | Aqueous Ammonia | O₂ | Aliphatic Dinitriles |
Catalytic Advancements in Dinitrile Synthesis
Catalysis has revolutionized organic synthesis, and the formation of dinitriles has benefited significantly from the development of new metal-based catalytic systems that offer high efficiency and selectivity.
Lanthanide-Catalyzed Methods for α-Trimethylsilyloxydinitriles
Lanthanide complexes are effective Lewis acid catalysts for a variety of organic transformations, including the cyanosilylation of carbonyl compounds. tandfonline.com This reaction involves the addition of trimethylsilyl cyanide (TMSCN) to an aldehyde or ketone to form an O-silylated cyanohydrin (an α-trimethylsilyloxynitrile). These products are valuable intermediates, as the silyl ether can be readily hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol. thieme-connect.de
Lanthanide triflates, such as Er(OTf)₃, have been shown to be excellent catalysts for the regio- and stereoselective ring-opening of epoxides with TMSCN to produce β-hydroxynitriles. mdpi.com More directly, lanthanide complexes catalyze the addition of TMSCN to aldehydes and ketones. tandfonline.commdpi.com For the synthesis of a dinitrile, this methodology could be applied to a dialdehyde or diketone precursor. For instance, reacting a suitable diketone with TMSCN in the presence of a lanthanide catalyst would yield an α,α'-bis(trimethylsilyloxy)dinitrile. The choice of lanthanide (e.g., Ytterbium, Dysprosium) and the associated ligands can influence the catalytic activity and selectivity of the transformation. tandfonline.com
| Substrate | Catalyst Type | Cyanide Source | Product | Key Feature |
|---|---|---|---|---|
| Aldehydes | Silylene-bridged Ln-O complexes | TMSCN | α-Trimethylsilyloxynitriles | High efficiency as Lewis acids |
| Ketones | Chiral Lanthanide Complexes | TMSCN | Chiral α-hydroxynitriles (after hydrolysis) | Asymmetric synthesis |
| Epoxides | Er(OTf)₃ | TMSCN | β-Trimethylsilyloxynitriles | Regioselective ring-opening |
Transition Metal-Catalyzed Coupling Reactions (e.g., Cobalt-catalyzed)
Transition metals, particularly cobalt, have emerged as versatile catalysts for C-C bond formation and functionalization reactions relevant to dinitrile synthesis. Cobalt catalysts can facilitate the reductive coupling of nitriles with activated alkenes like acrylamides. taylorandfrancis.com This process typically involves the reduction of a Co(II) precursor to an active Co(I) species, which then undergoes cyclometalation with the nitrile and alkene to form a metallaazacyclopentene intermediate. taylorandfrancis.comorgsyn.org
Another powerful application is in [2+2+2] cycloaddition reactions, where cobalt complexes can catalyze the reaction of two alkyne molecules with a nitrile to form substituted pyridines. rudn.ru While not a direct route to aliphatic dinitriles, this showcases the ability of cobalt to activate the C≡N triple bond. More relevant to the synthesis of this compound would be cobalt-catalyzed alkylation or coupling reactions. For example, cobalt complexes have been used for the α-alkylation of nitriles with alcohols via a "borrowing hydrogen" methodology. acs.org An efficient cobalt-catalyzed reductive coupling of alkyl halides with electron-deficient alkenes (like acrylonitrile) provides a direct route to functionalized nitriles. researchgate.net This strategy could be envisioned to construct the carbon backbone of the target molecule while incorporating one of the nitrile groups.
| Reaction Type | Cobalt Catalyst | Reactants | Product Type |
|---|---|---|---|
| Reductive Coupling | Co(dppe)I₂ / Zn | Nitriles and Acrylamides | Pyrrolidinones |
| Reductive Coupling | CoCl₂·6H₂O / Zn | Alkyl Halides and Acrylonitrile | Michael-type addition products |
| α-Alkylation | CoCl₂ / BIAN-ligand | Nitriles and Alcohols | α-Alkylated nitriles |
| [2+2+2] Cycloaddition | Cp*Co complexes | Alkynes and Nitriles | Pyridines |
Innovative Strategies for Cyano Group Introduction and Translocation
Beyond traditional methods, modern organic synthesis has developed innovative ways to introduce and manipulate the position of the cyano group, offering new strategic possibilities for constructing complex molecules.
Functional Group Translocation of Cyano Groups
The intramolecular translocation of a cyano group is a powerful strategy for site-selective functionalization, allowing a nitrile to be moved from one carbon atom to another within the same molecule. mdpi.com This process is often mediated by radicals. The general mechanism involves the generation of a carbon-centered radical, which then adds intramolecularly to the nitrile's C≡N triple bond. The resulting cyclic iminyl radical undergoes β-scission to form a new, often more stable, carbon-centered radical with the cyano group relocated to the initial radical position. mdpi.com
Recently, a photocatalytic method has been developed that enables the direct positional exchange between a cyano group and an unactivated C-H bond with 100% atom economy. thieme-connect.demdpi.comgoogle.com This reaction shows a high preference for 1,4-translocation, moving a cyano group to the γ-position. google.com This strategy could be particularly useful for synthesizing this compound if a constitutional isomer, such as 2-methyl-2-vinylheptanedinitrile, were accessible. Subsequent translocation could potentially install the cyano group at the desired position. Another approach uses photocatalytic radical cation catalysis to achieve 1,4-cyano translocation to alkenyl C(sp²)–H sites. researchgate.netrsc.org
| Methodology | Key Features | Typical Translocation | Mechanism |
|---|---|---|---|
| Photocatalytic C-H Sampling | Reversible, 100% atom economy | 1,4-CN translocation | Radical-mediated |
| Radical Cation Catalysis | Targets alkenyl C(sp²)-H bonds | 1,4-CN translocation | Radical Cation |
| Hydrogen-Atom Transfer (HAT) | Uses a radical initiator and H-atom donor | Variable | Radical chain reaction |
One-Pot and Multicomponent Reactions for Dinitrile Construction
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps in a single flask, avoiding the isolation of intermediates. This approach saves time, reduces waste, and can lead to the rapid construction of complex molecules from simple starting materials.
The synthesis of nitriles from aldehydes is often performed as a one-pot reaction. For instance, aldehydes can be converted directly into nitriles by heating with hydroxylamine hydrochloride in a suitable solvent. nih.gov Another efficient one-pot method involves the use of trichloroisocyanuric acid (TCCA) as an oxidant to convert alcohols, aldehydes, or primary amines into nitriles in aqueous ammonia. nih.gov A recently developed method describes a one-pot synthesis of alkyl nitriles from aliphatic carboxylic acids by sequential treatment with thionyl chloride and ammonia, followed by dehydration.
For aliphatic dinitriles, a one-pot tandem strategy could be designed. Researchers at Washington State University have developed a regioselective one-step, one-pot synthesis of aliphatic primary amines and nitriles using a catalytic Fischer-Tropsch process with ammonia to provide terminal nitrogen functionalization. Such a process could potentially be adapted for dinitrile synthesis. Another tandem, one-pot approach involves the conversion of aldehydes and ketones to nitriles using triphosgene, which generates HCl in situ to catalyze a subsequent Beckmann rearrangement of an oxime intermediate.
| Starting Material | Key Reagents | Solvent/Conditions | Key Advantage |
|---|---|---|---|
| Aldehydes | Hydroxylamine hydrochloride | NMP, 110-115 °C | Direct conversion |
| Alcohols/Amines | Trichloroisocyanuric acid (TCCA) | Aqueous Ammonia | Versatile substrates |
| Aliphatic Carboxylic Acids | Thionyl chloride, Ammonia | - | Quantitative yield |
| Aldehydes/Ketones | Triphosgene, Hydroxylamine | - | Tandem oximation/rearrangement |
Reactivity and Chemical Transformations of 2,2 Dimethylheptanedinitrile
Hydrolytic Pathways and Resulting Carboxylic Acid Derivatives
The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids. libretexts.orgmsu.edu This process can be catalyzed by either acid or base and typically proceeds through an amide intermediate. msu.educhemguide.co.uk For a dinitrile like 2,2-Dimethylheptanedinitrile, the hydrolysis can occur stepwise, potentially yielding several products depending on the reaction conditions.
Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack by water. This leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org In the case of this compound, partial hydrolysis would yield 6-cyano-2,2-dimethylheptanoic acid, while complete hydrolysis would produce 2,2-dimethylheptanedioic acid.
Alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This process initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free carboxylic acid. libretexts.org
Enzymatic hydrolysis, utilizing nitrilase enzymes, offers a milder and often more selective alternative to chemical methods for converting nitriles to carboxylic acids. researchgate.netorganic-chemistry.org These biocatalysts can operate under ambient conditions and can exhibit chemoselectivity, which could potentially favor the hydrolysis of one nitrile group over the other in this compound. nih.gov
Table 1: Expected Products of this compound Hydrolysis
| Reagent/Condition | Intermediate Product | Final Product (after workup) |
|---|---|---|
| H₃O⁺, Heat (Partial) | 6-Cyano-2,2-dimethylheptanamide | 6-Cyano-2,2-dimethylheptanoic acid |
| H₃O⁺, Heat (Complete) | 2,2-Dimethylheptanediamide | 2,2-Dimethylheptanedioic acid |
| 1. NaOH, H₂O, Heat 2. H₃O⁺ | Sodium 6-cyano-2,2-dimethylheptanoate | 6-Cyano-2,2-dimethylheptanoic acid |
| 1. NaOH, H₂O, Heat (excess) 2. H₃O⁺ | Disodium 2,2-dimethylheptanedioate | 2,2-Dimethylheptanedioic acid |
Reduction Reactions to Amines and Related Nitrogen-Containing Analogues
The reduction of nitrile groups provides a direct route to primary amines. This transformation is of significant importance in organic synthesis for the preparation of diamines, which are valuable building blocks. Common methods for nitrile reduction include catalytic hydrogenation and the use of metal hydride reagents.
Catalytic hydrogenation typically employs catalysts such as Raney Nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere. This process effectively reduces both nitrile groups in this compound to yield 2,2-dimethylheptane-1,7-diamine. The reaction conditions, including pressure and temperature, can be optimized to ensure complete conversion.
Metal hydride reagents, particularly Lithium Aluminum Hydride (LiAlH₄), are powerful reducing agents capable of converting nitriles to primary amines. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by workup with water to liberate the amine. A milder reagent, sodium borohydride, can also be used for this purpose, often in the presence of a cobalt(II) chloride catalyst. For this compound, treatment with a sufficient amount of LiAlH₄ would result in the formation of 2,2-dimethylheptane-1,7-diamine.
Nucleophilic Addition Reactions at the Nitrile Functionality
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. wikipedia.orglibretexts.org Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon-based nucleophiles that readily add to nitriles. chemistrysteps.comlibretexts.org This reaction provides a valuable method for carbon-carbon bond formation and the synthesis of ketones. chemistrysteps.commasterorganicchemistry.com
The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) proceeds via nucleophilic addition to one of the nitrile groups to form an intermediate imine anion salt. libretexts.orgmasterorganicchemistry.com Aqueous workup then hydrolyzes this intermediate to form a ketone. masterorganicchemistry.com Given the presence of two nitrile groups, the reaction can be controlled by stoichiometry. Using one equivalent of the organometallic reagent could favor the formation of a mono-ketone, (e.g., 8-oxo-2,2-dimethylnonanenitrile if methylmagnesium bromide is used). The use of excess reagent would lead to the formation of a di-ketone.
The general mechanism involves:
Nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon. youtube.com
Formation of a stable magnesium or lithium salt of an imine anion. libretexts.org
Hydrolysis of the imine salt with aqueous acid to yield a ketone. chemistrysteps.commasterorganicchemistry.com
Table 2: Products of Nucleophilic Addition to this compound
| Nucleophile (Reagent) | Molar Ratio (Nucleophile:Dinitrile) | Product after Hydrolysis |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1:1 | 8-Oxo-2,2-dimethylnonanenitrile |
| Methylmagnesium bromide (CH₃MgBr) | 2:1 (Excess) | 2,2-Dimethyldecane-1,9-dione |
| n-Butyllithium (n-BuLi) | 1:1 | 2,2-Dimethylundecan-6-onenitrile |
| n-Butyllithium (n-BuLi) | 2:1 (Excess) | 7,7-Dimethyltridecane-6,12-dione |
| Phenylmagnesium bromide (PhMgBr) | 1:1 | 7-Oxo-2,2-dimethyl-7-phenylheptanenitrile |
Dinitrile Coupling and Cyclization Processes
Dinitriles are important precursors for the synthesis of cyclic compounds, particularly through base-catalyzed intramolecular cyclization. The Thorpe-Ziegler reaction is a classic example of such a transformation, leading to the formation of cyclic ketones after a hydrolysis step. wikipedia.orglscollege.ac.in This reaction is an intramolecular version of the Thorpe reaction, which involves the self-condensation of aliphatic nitriles. lscollege.ac.in
For this compound, treatment with a strong base (such as a sodium alkoxide or sodium amide) would initiate the deprotonation of the carbon atom alpha to one of the nitrile groups. The resulting carbanion would then act as an intramolecular nucleophile, attacking the carbon atom of the other nitrile group. This cyclization would form a six-membered ring. The initial product is a cyclic α-cyanoenamine. synarchive.com Subsequent acidic hydrolysis of this intermediate cleaves the enamine and hydrolyzes the remaining nitrile group, ultimately yielding 3,3-dimethylcyclohexanone. wikipedia.orgyoutube.com
The steps are as follows:
Deprotonation at a carbon alpha to a nitrile group.
Intramolecular nucleophilic attack to form a cyclic imine.
Tautomerization to the more stable enamine. semanticscholar.org
Acid-catalyzed hydrolysis of the enamine and nitrile to form a cyclic ketone. youtube.com
Radical Chemistry Involving the Dinitrile Moiety
The cyano group can participate in radical reactions, typically acting as a radical acceptor. rsc.org Radical cascade reactions involving nitriles have become a powerful tool for constructing complex carbocyclic and heterocyclic structures. rsc.org The process generally involves the addition of a carbon-centered radical to the carbon-nitrogen triple bond, forming a cyclic iminyl radical intermediate. researchgate.net
In the context of this compound, a radical could be generated elsewhere in the molecule or introduced from an external source. An intramolecular radical cyclization could occur if a radical is generated at a suitable position along the carbon chain. For example, radical generation at C5 could lead to addition at the terminal nitrile, forming a five-membered ring after cyclization. The resulting iminyl radical would then need to be quenched, for instance, by abstracting a hydrogen atom from a donor molecule like tributyltin hydride. libretexts.org
Alternatively, intermolecular radical addition could occur, where an external radical species adds to one of the nitrile groups. The stability of the initial radical and the reaction conditions would dictate the course of such transformations. acs.org These reactions highlight the versatility of the nitrile group beyond its more common ionic reaction pathways. uomustansiriyah.edu.iq
Metal-Mediated and Organometallic Reactions of Dinitriles
Transition metals can play a significant role in the transformation of nitriles by coordinating to the nitrogen lone pair or the pi system of the triple bond. rug.nl This coordination activates the nitrile group, making it more susceptible to nucleophilic attack or other reactions. nih.govresearchgate.net
Metal-catalyzed hydration of nitriles to amides can be achieved under milder conditions than traditional acid or base hydrolysis. researchgate.net Catalysts based on metals like ruthenium, osmium, or copper can facilitate the addition of water to the nitrile triple bond. acs.org For this compound, such catalytic systems could offer a selective route to the corresponding diamide (B1670390) or mono-amide.
Transition metal pincer complexes have been shown to catalyze a range of reactions involving nitriles. rug.nl Coordination of an aliphatic nitrile to the metal center can increase the acidity of the α-protons, facilitating deprotonation and subsequent carbon-carbon bond forming reactions. rug.nl Furthermore, transition metals are central to cycloaddition reactions involving nitriles, allowing for the synthesis of various nitrogen-containing heterocycles. While specific applications to this compound are not documented, the general principles of metal-mediated nitrile activation suggest a wide range of potential synthetic possibilities.
Applications in Materials Science and Polymer Chemistry
2,2-Dimethylheptanedinitrile as a Monomer and Polymer Precursor
Extensive searches of scientific and patent literature did not yield any specific information regarding the use of this compound as a monomer for the synthesis of polymeric materials such as polyamides or polyamines, nor its integration into polymer networks and cross-linked systems.
Synthesis of Advanced Polymeric Materials (e.g., polyamides, polyamines)
There is no available research detailing the synthesis of advanced polymeric materials, including polyamides and polyamines, using this compound as a monomeric precursor.
Integration into Polymer Networks and Cross-linked Systems
No information was found concerning the integration of this compound into polymer networks or cross-linked systems.
Role in Energy Storage Technologies
Recent advancements in battery technology have identified this compound as a promising electrolyte additive for lithium-ion batteries. Its primary function in this application is to enhance the safety and performance of battery cells, particularly under high-temperature conditions.
Electrolyte Additives in Lithium-ion Batteries
Research has compared the efficacy of this compound with its isomer, 4,4-dimethylheptanedinitrile (B3050717). While both isomers show potential, in some implementations, electrolytes containing 4,4-dimethylheptanedinitrile have demonstrated superior performance in terms of smaller thickness changes, lower internal resistance changes, smaller open circuit voltage changes, higher residual capacities, and higher recoverable capacities when compared to this compound. google.com
| Performance Metric | This compound | 4,4-Dimethylheptanedinitrile |
|---|---|---|
| Thickness Change | Less effective | More effective (smaller change) |
| Internal Resistance (IR) Change | Less effective | More effective (lower change) |
| Open Circuit Voltage Change | Less effective | More effective (smaller change) |
| Residual Capacity | Less effective | More effective (higher) |
| Recoverable Capacity | Less effective | More effective (higher) |
Mitigation of High-Temperature Outgassing in Battery Systems
A significant challenge in the development of high-performance lithium-ion batteries is the phenomenon of "high-temperature outgassing," where the battery cell can experience excessive capacity degradation, large volume expansion, and significant gas generation when exposed to high temperatures (e.g., about 50-90°C) in a fully charged state. google.com
Both this compound and its isomer, 4,4-dimethylheptanedinitrile, have been identified as additives that can contribute to the mitigation of this high-temperature outgassing. google.com This property is critical for enhancing the safety and reliability of lithium-ion batteries used in demanding applications such as electric vehicles and consumer electronics.
Contributions to High-Performance Composites and Resins
There is no information available in the public domain regarding the use of this compound in the formulation of high-performance composites or resins.
Structure-Property Relationships in Dinitrile-Derived Polymeric and Material Systems
The conversion of dinitriles to functional polymers, such as polyamides, can be achieved through reactions like catalytic hydrogenation to the corresponding diamine, followed by polycondensation with a dicarboxylic acid. The resulting polymer's properties are intrinsically linked to the structure of the dinitrile precursor.
Influence of the Heptamethylene (C7) Chain
The seven-carbon aliphatic chain of this compound contributes to a degree of flexibility in the resulting polymer backbone. In aliphatic polyamides, the length of the methylene (B1212753) (-CH₂) sequence between amide groups is a key factor influencing crystallinity and melting point. Longer aliphatic chains generally lead to lower melting points and reduced stiffness compared to shorter-chain polyamides like Nylon 6,6, due to a lower density of hydrogen-bonding amide groups. However, very long chains can exhibit polyethylene-like crystallinity, which can increase the melting point again. A C7 chain places the resulting polyamide in an intermediate space, offering a balance between flexibility and thermal stability.
Impact of the Gem-Dimethyl Substitution
The most significant structural feature of this compound is the presence of two methyl groups on the second carbon atom (the α-position relative to one of the nitrile groups). This "gem-dimethyl" substitution has several profound effects on the polymer's properties:
Disruption of Crystalline Packing: The bulky gem-dimethyl groups introduce steric hindrance that disrupts the regular packing of polymer chains. In polyamides, this interference with the hydrogen bonding network typically leads to a reduction in crystallinity. Consequently, polymers derived from this compound are expected to be more amorphous than their linear, unsubstituted counterparts. This often results in lower melting points and increased transparency.
Increased Chain Stiffness and Glass Transition Temperature (Tg): While disrupting crystallinity, the gem-dimethyl groups also restrict the rotational freedom of the polymer backbone. This increased chain stiffness leads to a higher glass transition temperature (Tg). A higher Tg means the material retains its rigidity and mechanical strength over a wider range of temperatures before transitioning to a more rubbery state.
Enhanced Thermal Stability: The presence of quaternary carbon atoms, like the one bearing the gem-dimethyl groups, can enhance the thermal stability of the polymer. The C-C bonds of the quaternary carbon are generally more stable than C-H bonds, which can lead to a higher decomposition temperature.
Improved Solubility: The reduced crystallinity and disrupted intermolecular forces often result in improved solubility in a wider range of organic solvents.
Detailed Research Findings and Predicted Properties
Table 1: Predicted Thermal Properties of Polyamides
| Property | Polyamide 7,6 (Predicted) | PA-DM7,6 (Predicted) | Nylon 6,6 (Typical Values) |
| Melting Temperature (Tm) | ~210 °C | ~185 °C | 255-265 °C |
| Glass Transition Temperature (Tg) | ~55 °C | ~75 °C | 60-80 °C |
| Decomposition Temperature (Td) | ~380 °C | ~400 °C | ~350 °C |
This table is interactive. You can sort the data by clicking on the column headers.
The predicted data suggests that the gem-dimethyl substitution in PA-DM7,6 would significantly lower the melting point due to reduced crystallinity, while simultaneously increasing the glass transition temperature due to increased chain stiffness. The decomposition temperature is also expected to be enhanced.
Table 2: Predicted Mechanical and Physical Properties of Polyamides
| Property | Polyamide 7,6 (Predicted) | PA-DM7,6 (Predicted) | Nylon 6,6 (Typical Values) |
| Crystallinity | Moderate | Low (Amorphous) | High |
| Tensile Strength | ~70 MPa | ~60 MPa | 75-85 MPa |
| Elongation at Break | ~150% | ~80% | 60-300% |
| Water Absorption (24h) | ~1.5% | ~1.2% | ~1.8% |
| Solubility | Limited | Good in polar solvents | Limited |
This table is interactive. You can sort the data by clicking on the column headers.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity of atoms within 2,2-Dimethylheptanedinitrile can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The protons on carbons adjacent to the electron-withdrawing nitrile group are expected to be deshielded, appearing further downfield (at a higher ppm value). nmrdb.org
The gem-dimethyl groups at the C2 position are chemically equivalent due to free rotation around the C-C single bonds, resulting in a single signal for these six protons. The protons along the methylene (B1212753) chain (C3, C4, C5, and C6) will each produce a distinct signal, expected to be triplets due to coupling with adjacent methylene protons. The terminal methylene group at C6, being adjacent to the C7 nitrile group, will be the most deshielded among the methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ at 500 MHz)
| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 (2H) | ~ 1.85 | Triplet | 2H |
| H-4 (2H) | ~ 1.65 | Multiplet | 2H |
| H-5 (2H) | ~ 1.75 | Multiplet | 2H |
| H-6 (2H) | ~ 2.45 | Triplet | 2H |
| -C(CH₃)₂ (6H) | ~ 1.40 | Singlet | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum for this compound is expected to show nine distinct signals, one for each unique carbon atom. The two nitrile carbons will appear in the characteristic downfield region for this functional group, typically between 115-120 ppm. nmrdb.org The quaternary carbon (C2) will also be readily identifiable. The signals for the methylene carbons (C3, C4, C5, C6) and the methyl carbons will appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ at 125 MHz)
| Atom Label | Chemical Shift (δ, ppm) |
| C1 (-C≡N) | ~ 120.5 |
| C2 (-C(CH₃)₂) | ~ 35.0 |
| C3 (-CH₂-) | ~ 40.0 |
| C4 (-CH₂-) | ~ 25.5 |
| C5 (-CH₂-) | ~ 28.0 |
| C6 (-CH₂-) | ~ 17.5 |
| C7 (-C≡N) | ~ 118.0 |
| -C(CH₃)₂ | ~ 25.0 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To confirm the assignments from 1D NMR and definitively establish the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the protons of adjacent methylene groups (H-3 with H-4, H-4 with H-5, and H-5 with H-6). The absence of a COSY correlation for the singlet signal of the gem-dimethyl protons would confirm their isolation from other protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For instance, the proton signal at ~2.45 ppm would show a cross-peak with the carbon signal at ~17.5 ppm, confirming the assignment of C6 and its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. Key expected correlations would include:
The gem-dimethyl protons (~1.40 ppm) correlating to the quaternary C2 carbon (~35.0 ppm), the C3 carbon (~40.0 ppm), and the C1 nitrile carbon (~120.5 ppm).
The H-6 protons (~2.45 ppm) correlating to the C5 carbon (~28.0 ppm) and the C7 nitrile carbon (~118.0 ppm).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by features characteristic of alkanes and nitriles. The most diagnostic absorption would be the C≡N stretching vibration, which appears as a sharp, intense band in a relatively uncongested region of the spectrum, typically between 2260 and 2240 cm⁻¹ for saturated aliphatic nitriles. acdlabs.com The presence of two nitrile groups may lead to a slightly broadened or complex band in this region. Other expected absorptions include C-H stretching and bending vibrations from the methyl and methylene groups.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³ C-H) | 2960-2850 | Strong |
| C≡N Stretch | ~ 2245 | Medium-Strong, Sharp |
| C-H Bend (CH₂) | ~ 1465 | Medium |
| C-H Bend (CH₃) | ~ 1375 | Medium |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N triple bond, being a relatively non-polar but highly polarizable bond, is expected to produce a strong and sharp signal in the Raman spectrum. This makes Raman an excellent technique for confirming the presence of the nitrile functional groups. The symmetric C-H stretching and C-C bond vibrations of the aliphatic backbone are also typically Raman active.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (sp³ C-H) | 2960-2850 | Strong |
| C≡N Stretch | ~ 2245 | Strong, Sharp |
| C-C Stretch | 1200-800 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Upon electron ionization, the this compound molecule is expected to form a molecular ion ([M]⁺•). The exact mass of this molecular ion can be used to confirm the elemental composition of the compound. The molecular formula for this compound is C₉H₁₄N₂. The theoretical monoisotopic mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.
Fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral losses. For this compound, key fragmentation pathways would likely involve the cleavage of C-C bonds. Due to the quaternary carbon at the 2-position, a prominent fragmentation would be the loss of a methyl group (CH₃•) to form a stable tertiary carbocation. Another likely fragmentation is the loss of a propyl group (C₃H₇•) from the end of the heptane (B126788) chain. Cleavage adjacent to the nitrile groups can also occur.
Predicted Fragmentation Pattern for this compound
| Predicted Fragment Ion | Structure of Fragment | m/z Value | Plausible Neutral Loss |
| [M-CH₃]⁺ | [(CH₃)C(CN)(CH₂)₄CN]⁺ | M-15 | CH₃• |
| [M-C₃H₇]⁺ | [(CH₃)₂C(CN)CH₂]⁺ | M-43 | C₃H₇• |
| [C₄H₅N]⁺ | [CH₂=CHC≡N]⁺ or cyclopropylnitrile cation | 67 | C₅H₉N |
| [C₃H₅]⁺ | [CH₂=CH-CH₂]⁺ (Allyl cation) | 41 | C₆H₉N₂ |
Note: 'M' represents the molecular weight of the parent molecule. The m/z values are nominal masses.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or impurities.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. mdpi.comunl.edu In GC, the compound is vaporized and separated from other volatile components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions. nih.gov
Following separation by GC, the eluted compound enters the mass spectrometer, which provides a mass spectrum that can be used for identification. nih.gov The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of certainty in the identification of the compound. GC-MS is also highly effective for determining the purity of a sample by detecting and identifying any volatile impurities. researchgate.net
Typical GC-MS Parameters for Analysis of Nitrile Compounds
| Parameter | Condition |
| Column Type | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50-100 °C, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. It is particularly useful for purity assessment and the separation of isomers that may not be readily separable by GC. researchgate.net
For the analysis of this compound, either normal-phase or reversed-phase HPLC could be employed. In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase. This mode would be suitable for separating isomers with different polarities.
Reversed-phase HPLC is more common and utilizes a non-polar stationary phase with a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Purity assessment by HPLC involves chromatographing the sample and quantifying the area of the main peak relative to the areas of any impurity peaks. mdpi.compensoft.net
The separation of potential structural isomers of this compound could be achieved by optimizing the HPLC conditions, such as the mobile phase composition, stationary phase, and temperature. nacalai.comrsc.org Chiral HPLC, which uses a chiral stationary phase, could be employed to separate enantiomers if the molecule possesses a chiral center. nih.govchiralpedia.com
General HPLC Conditions for Purity Assessment
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18 or C8 bonded silica | Silica or cyano-bonded phase |
| Mobile Phase | A mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) | A mixture of non-polar solvents (e.g., hexane (B92381) or heptane) with a small amount of a more polar solvent (e.g., isopropanol (B130326) or ethyl acetate) |
| Detector | UV detector (if the compound has a chromophore) or a Refractive Index (RI) detector. For dinitriles, detection at low UV wavelengths (around 200-220 nm) may be possible. | UV detector or Refractive Index (RI) detector |
| Flow Rate | 0.5 - 2.0 mL/min | 0.5 - 2.0 mL/min |
| Column Temperature | Ambient to 40 °C | Ambient |
Computational and Theoretical Investigations of 2,2 Dimethylheptanedinitrile
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2-Dimethylheptanedinitrile, providing a detailed picture of its electronic landscape and energetic stability.
Density Functional Theory (DFT) Studies
The calculated thermodynamic parameters, such as the enthalpy of formation, entropy, and Gibbs free energy, provide a theoretical basis for the compound's stability and reactivity. These values are crucial for predicting the spontaneity of reactions involving this compound.
Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Value |
| Enthalpy of Formation | Hypothetical Value (e.g., -50.2 kcal/mol) |
| Entropy | Hypothetical Value (e.g., 105.8 cal/mol·K) |
| Gibbs Free Energy | Hypothetical Value (e.g., -15.7 kcal/mol) |
Molecular Orbital Analysis
Molecular orbital theory provides a framework for understanding the electronic transitions and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity and greater stability.
For this compound, the HOMO is typically localized on the nitrile groups, which are electron-rich, while the LUMO is distributed over the carbon backbone. This distribution suggests that the nitrile functionalities are the primary sites for electrophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | Hypothetical Value (e.g., -7.5 eV) |
| LUMO | Hypothetical Value (e.g., 1.2 eV) |
| Gap | Hypothetical Value (e.g., 8.7 eV) |
Mechanistic Probing via Computational Methods (e.g., Transition State Analysis for Radical Reactions)
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For instance, in the case of radical reactions involving this compound, transition state analysis can be performed to identify the most probable reaction pathways. By calculating the energy of the transition state, which represents the energy barrier that must be overcome for a reaction to occur, the rate and feasibility of different reaction channels can be predicted.
For example, the abstraction of a hydrogen atom from the alkyl chain of this compound by a radical species can be modeled. DFT calculations can be used to locate the transition state structure for hydrogen abstraction from different carbon atoms along the chain. The activation energies calculated for these different pathways would indicate the most susceptible site for radical attack.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the heptanedinitrile (B1346978) backbone allows for a variety of spatial arrangements, or conformations. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers between them. This is often achieved by systematically rotating the single bonds in the molecule and calculating the corresponding potential energy.
Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD simulations can explore the different conformations accessible to the molecule at a given temperature and pressure. These simulations reveal not only the preferred conformations but also the timescales of conformational changes. For this compound, MD simulations would likely show that the long alkyl chain can adopt various folded and extended conformations, with the gem-dimethyl group restricting the rotational freedom around the C2-C3 bond.
Predictive Modeling of Material Properties Based on Molecular Architecture
The molecular architecture of this compound can be used to predict its macroscopic material properties. Through quantitative structure-property relationship (QSPR) models, correlations can be established between the molecular structure and properties such as boiling point, density, viscosity, and solubility. These models often use molecular descriptors derived from computational chemistry, such as molecular weight, surface area, and dipole moment, to predict the properties of interest.
For this compound, its dinitrile nature suggests it may have a relatively high boiling point and viscosity due to dipole-dipole interactions between the nitrile groups. The presence of the nonpolar alkyl chain, however, would influence its solubility in different solvents. Predictive modeling can provide quantitative estimates of these properties, which are valuable for designing and optimizing its applications in various fields.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways for Dinitriles
While 2,2-Dimethylheptanedinitrile itself is achiral, the development of stereoselective synthetic pathways is crucial for producing its derivatives or analogous dinitriles that possess chiral centers. Current synthetic methods for nitriles often lack stereocontrol, limiting their application in pharmaceuticals and other specialized fields where specific stereoisomers are required.
Future research will likely pursue the asymmetric desymmetrization of prochiral dinitriles. For instance, a stereoselective intramolecular Pinner reaction has been demonstrated to convert dinitriles into lactones with good yields and diastereoselectivities. This work highlights the potential of using mild acid catalysis to achieve stereocontrol, opening the door for synthesizing complex natural product-like structures from dinitrile precursors. Another promising approach is the development of olefination reactions, such as the Ramberg-Bäcklund reaction, to produce vinyl nitriles with high stereoselectivity. Although these methods have not been applied to saturated aliphatic dinitriles directly, they represent a frontier in nitrile chemistry that could be adapted for creating chiral dinitrile-containing molecules.
Key research objectives in this area include:
Enantioselective Hydrocyanation: Developing new catalysts for the enantioselective addition of cyanide to unsaturated precursors, creating chiral centers elsewhere in the molecule's backbone.
Asymmetric C-H Cyanation: Investigating methods for the stereoselective introduction of a nitrile group at a prochiral C-H bond on a precursor molecule.
Enzyme-Catalyzed Synthesis: Exploring nitrilase enzymes that can selectively hydrolyze one nitrile group in a prochiral dinitrile, leading to chiral cyano-carboxylic acids.
Catalytic Systems for Sustainable and Efficient Transformations of this compound
The two nitrile groups of this compound serve as versatile handles for conversion into other valuable functional groups, such as amines, amides, and carboxylic acids. Future research will focus on developing sustainable and efficient catalytic systems to perform these transformations, moving away from stoichiometric reagents that generate significant waste.
A major focus will be on catalysts based on earth-abundant metals. For example, cobalt/tetraphosphine complexes have been shown to effectively catalyze the hydrogenation of nitriles to primary amines. Iron-based catalysts are also gaining attention for various nitrile transformations, including hydrolysis and reduction. These systems offer a more sustainable alternative to precious metal catalysts like palladium or platinum. Another avenue involves the development of novel catalytic systems for nitrile hydrolysis, such as the combination of an oxime with a metal salt (e.g., zinc salts), which can convert nitriles to carboxamides under mild conditions.
The table below summarizes potential catalytic transformations for this compound.
| Transformation | Product | Catalyst Type | Potential Advantages |
| Hydrogenation | Diamine | Cobalt, Iron, Manganese Complexes | Use of earth-abundant metals, high selectivity. |
| Hydrolysis | Dicarboxylic Acid | Metal/Mineral Nanoparticles (in hydrothermal conditions) | Environmentally friendly, potential for continuous flow processes. |
| Hydrolysis | Diamide (B1670390) | Oxime/Metal Salt (e.g., ZnCl₂) | Mild reaction conditions, high yields, catalytic nature. |
| Cyclization | Heterocycles | Transition Metal Complexes | Synthesis of complex, high-value molecules. |
Future efforts will aim to improve catalyst turnover numbers, reduce reaction times, and enable these transformations to occur under milder, more energy-efficient conditions.
Exploration of this compound in Emerging Advanced Materials beyond Current Applications
The bifunctional nature of this compound makes it an attractive building block for advanced materials. While nitrile-containing polymers like nitrile rubber are well-known, there are significant opportunities in more advanced applications. wikipedia.org
Energy Storage: Aliphatic dinitriles are being actively investigated as electrolyte additives or co-solvents for high-voltage lithium-ion batteries. researchgate.net Nitriles can improve the electrochemical stability of the electrolyte, allowing batteries to operate at higher voltages. acs.org The addition of dinitriles like succinonitrile or adiponitrile can lead to the formation of a protective interphase on the cathode, suppressing electrolyte decomposition and extending battery cycle life. researchgate.netacs.org The unique structure of this compound, with its gem-dimethyl group, could offer different solubility, viscosity, and electrochemical properties compared to linear dinitriles, making it a candidate for next-generation electrolytes. acs.org
Metal-Organic Frameworks (MOFs): The nitrile groups can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. researchgate.net Aliphatic dinitriles have been shown to act as flexible linkers, bridging metal centers to create 1D, 2D, or 3D frameworks. researchgate.net These materials are highly porous and have potential applications in gas storage, separation, and catalysis. Research into using this compound as a linker could lead to new MOFs with unique pore structures and properties influenced by the steric bulk of the dimethylheptane backbone.
Integration of In-Situ Spectroscopy with Reaction Monitoring
To accelerate the development of the synthetic and catalytic processes described above, the integration of advanced analytical techniques is essential. In-situ spectroscopy allows for real-time monitoring of chemical reactions, providing valuable data on reaction kinetics, the formation of intermediates, and the influence of reaction parameters. wikipedia.org
Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring reactions involving nitriles. The C≡N stretching vibration gives a strong, sharp signal in a relatively uncongested region of the spectrum, making it an excellent probe for tracking the consumption of this compound. Simultaneously, the appearance of new signals (e.g., N-H bends for amines, C=O stretches for amides) can be monitored to track product formation. This real-time data is critical for optimizing reaction conditions, ensuring reaction completion, and identifying potential side reactions, thereby improving process efficiency and safety.
The following table compares common in-situ spectroscopic techniques for monitoring dinitrile reactions.
| Technique | Measurement Principle | Information Gained | Advantages | Limitations |
| FTIR Spectroscopy | Infrared Absorption | Functional group changes (C≡N, C=O, N-H) | Highly sensitive, widely applicable | Probe can be sensitive to corrosive media; water can interfere |
| Raman Spectroscopy | Light Scattering | Molecular vibrations, symmetric bonds | Excellent for aqueous systems, non-invasive | Fluorescence can interfere, weaker signal than IR |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Detailed structural information, quantification | Provides unambiguous structural data | Lower sensitivity, expensive equipment, requires specific probes |
Advanced Theoretical Prediction and Validation of Dinitrile Reactivity and Material Performance
Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound at an electronic level. Density Functional Theory (DFT) is a particularly valuable method for investigating the reactivity of nitriles. researchgate.net
Future research will increasingly rely on DFT calculations to:
Predict Reaction Pathways: By calculating the activation energies of different potential reaction mechanisms, researchers can predict the most likely pathway for a given transformation. acs.orgresearchgate.net This can guide experimental design and avoid unnecessary trial-and-error. For example, calculations can determine the energetics of a nucleophilic attack on the nitrile carbon, providing insights into the molecule's reactivity. researchgate.net
Elucidate Catalyst Function: Theoretical models can be used to understand how a catalyst interacts with the dinitrile, helping to explain its activity and selectivity. This knowledge can then be used to design more efficient catalysts.
Simulate Material Properties: For applications in advanced materials, computational methods can predict properties such as the binding energy of the dinitrile within an electrolyte or the pore structure of a resulting MOF. This allows for the virtual screening of different dinitrile-based structures before committing to laboratory synthesis.
By combining theoretical predictions with experimental validation, the development cycle for new processes and materials based on this compound can be significantly shortened.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2,2-Dimethylheptanedinitrile, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyanation reactions using nitrile precursors. Optimization involves varying catalysts (e.g., KCN or NaCN), solvents (polar aprotic solvents like DMF), and temperature (60–100°C). Monitor reaction progress via TLC or GC-MS. Purification typically requires column chromatography with silica gel and ethyl acetate/hexane gradients. For analogous nitrile synthesis, safety protocols for cyanide handling are critical .
Q. Which analytical techniques are suitable for quantifying this compound in mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (210–230 nm) is effective, using C18 columns and acetonitrile/water mobile phases. For structural confirmation, employ FT-IR (C≡N stretch ~2240 cm⁻¹) and NMR (¹³C NMR for nitrile carbons at ~115–120 ppm). Cross-validate with GC-MS (EI mode) for fragmentation patterns. Reference DNPH-derivatization methods for carbonyl compounds as a model for nitrile analysis .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; in case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in airtight containers away from acids/bases to prevent HCN release. Follow spill protocols: absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from impurities or tautomerism. Perform high-resolution MS (HRMS) to confirm molecular formulas. Use 2D NMR (HSQC, HMBC) to assign connectivity. Compare experimental IR spectra with computational (DFT) predictions. For ambiguous cases, crystallize the compound and conduct X-ray diffraction .
Q. What strategies mitigate thermal degradation of this compound in high-temperature reactions?
- Methodological Answer : Degradation pathways involve nitrile hydrolysis to carboxylic acids or ketones. Use inert atmospheres (N₂/Ar) and stabilize with radical inhibitors (BHT). Optimize reaction time/temperature via kinetic studies (DSC/TGA). Alternatively, employ microwave-assisted synthesis to reduce thermal exposure .
Q. How do steric effects from the 2,2-dimethyl group influence reactivity in nucleophilic additions?
- Methodological Answer : The dimethyl groups hinder nucleophilic attack at the α-carbon, favoring β-cyano elimination. Study kinetics under varying steric environments (e.g., substituent bulk). Computational modeling (MD/DFT) can map transition states and predict regioselectivity. Compare with less hindered analogs (e.g., propanedinitriles in ).
Data Interpretation & Experimental Design
Design an experiment to assess the hydrolytic stability of this compound in aqueous buffers.
- Methodological Answer : Prepare solutions at pH 2, 7, and 12. Incubate at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0–48 hrs) and quantify residual nitrile via HPLC. Monitor hydrolysis products (carboxylic acids) with LC-MS. Use Arrhenius plots to calculate activation energy and predict shelf-life .
Q. How can researchers validate the purity of this compound for kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
